

A Comprehensive Technical Guide to D-Mannose-13C-3: From Synthesis to Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **D-Mannose-13C-3**, a stable isotope-labeled monosaccharide crucial for advanced research in metabolism, glycobiology, and drug development. This document details its chemical identifiers, synthesis, and applications, with a focus on quantitative data and detailed experimental protocols.

D-Mannose-13C-3: Identifiers and Chemical Properties

D-Mannose labeled with carbon-13 at the third carbon position (D-Mannose-3-13C) is a powerful tool for tracing metabolic pathways. Below is a summary of its key identifiers and properties.

Identifier	Value	Reference
CAS Number	101615-89-8	[1]
Molecular Formula	¹³ CC ₅ H ₁₂ O ₆	[1]
Molecular Weight	181.15 g/mol	[1]
Isotopic Purity	Typically ≥99%	[1]
Synonyms	D-Mannose-3-13C	[1]

A variety of other isotopologues of D-Mannose are also commercially available and utilized in research, each with a unique CAS number.

Isotopologue	CAS Number
D-Mannose-1-13C	70849-31-9
D-Mannose-2-13C	89855-99-2
D-Mannose-6-13C	288833-83-6
D-Mannose-1,2-13C2	
D-Mannose-UL- ¹³ C ₆	287100-74-7

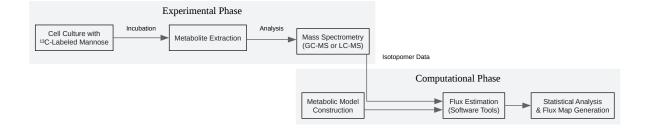
Synthesis of D-Mannose-13C-3

The chemical synthesis of position-specific, isotopically labeled sugars like D-Mannose-3-13C is a complex process that often involves multiple steps of protection, stereoselective reaction, and deprotection. While a detailed, step-by-step protocol for the synthesis of D-Mannose-3-13C is not readily available in public literature, the general approach involves the use of a starting material where the C-3 position is amenable to the introduction of a ¹³C-labeled functional group.

A plausible synthetic strategy could involve:

- Protection of Hydroxyl Groups: Starting from a suitable mannose derivative, the hydroxyl groups at positions 1, 2, 4, and 6 are protected to prevent unwanted side reactions.
- Oxidation at C-3: The hydroxyl group at the C-3 position is selectively oxidized to a ketone.
- Introduction of ¹³C: A ¹³C-labeled nucleophile, such as ¹³CN⁻, is introduced at the C-3 position. This is a critical step where the isotope is incorporated.
- Reduction and Deprotection: The resulting functional group at C-3 is then converted back to a hydroxyl group, and the protecting groups are removed to yield D-Mannose-3-13C.

Applications in Research and Drug Development



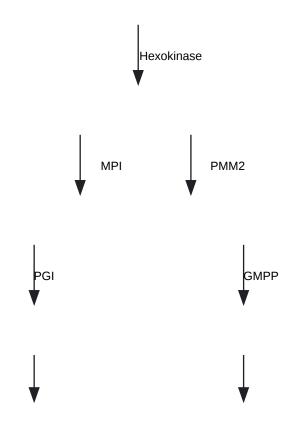
Stable isotope-labeled D-Mannose is a versatile tool in various research areas, particularly in metabolic studies and the development of therapeutics.

Metabolic Flux Analysis (MFA)

¹³C-Metabolic Flux Analysis is a powerful technique to quantify the rates of metabolic reactions within a cell. By feeding cells a ¹³C-labeled substrate like D-Mannose-3-¹³C and analyzing the distribution of the ¹³C label in downstream metabolites, researchers can map out and quantify the flow of carbon through various metabolic pathways. This is particularly insightful for understanding the metabolism of cancer cells, which often exhibit altered glucose and mannose utilization.

A general workflow for a ¹³C-MFA experiment is depicted below:

Click to download full resolution via product page


Figure 1: General workflow for a ¹³C-Metabolic Flux Analysis experiment.

Glycoprotein and Glycan Analysis

Mannose is a central component of N-linked glycans, which are crucial for protein folding, stability, and function. By using ¹³C-labeled mannose, researchers can trace the incorporation of mannose into glycoproteins and study the dynamics of glycosylation. This is particularly important in the study of diseases associated with aberrant glycosylation, such as congenital disorders of glycosylation and cancer.

The metabolic pathway of mannose and its entry into the N-glycosylation pathway is illustrated below.

Click to download full resolution via product page

Figure 2: Metabolic pathway of D-Mannose and its incorporation into N-glycosylation.

Drug Development

Stable isotope-labeled compounds are indispensable in drug development for studying absorption, distribution, metabolism, and excretion (ADME) of drug candidates. While specific case studies on D-Mannose-¹³C-3 in drug development are not widely published, its utility lies in its ability to act as a tracer in preclinical and clinical studies without the safety concerns associated with radioactive isotopes. For instance, it can be used to understand how a drug that targets glycosylation pathways affects mannose metabolism.

Experimental Protocols Metabolic Labeling of Glycoproteins with ¹³C-Mannose

This protocol provides a general guideline for the metabolic labeling of glycoproteins in cell culture using ¹³C-labeled mannose.

Materials:

- Cell line of interest
- · Appropriate cell culture medium, glucose-free
- Fetal Bovine Serum (FBS), dialyzed
- D-Mannose-13C (e.g., D-Mannose-3-13C)
- Phosphate-buffered saline (PBS)
- Lysis buffer
- Protein quantification assay (e.g., BCA assay)

Procedure:

- Culture cells to the desired confluency in standard culture medium.
- Wash the cells twice with pre-warmed, sterile PBS to remove the existing medium.
- Replace the standard medium with glucose-free medium supplemented with dialyzed FBS and the desired concentration of D-Mannose-¹³C. The concentration may need to be optimized depending on the cell line and experimental goals.
- Incubate the cells for a period of time sufficient to allow for the incorporation of the labeled mannose into glycoproteins. This can range from a few hours to several days.
- After the incubation period, wash the cells twice with ice-cold PBS.
- Lyse the cells using a suitable lysis buffer and collect the cell lysate.

- Determine the protein concentration of the lysate.
- The labeled glycoproteins in the lysate are now ready for downstream analysis, such as mass spectrometry or NMR.

Sample Preparation for NMR Analysis of ¹³C-Labeled Glycoproteins

Materials:

- ¹³C-labeled glycoprotein sample
- NMR buffer (e.g., phosphate or Tris buffer in 90% H₂O/10% D₂O or 100% D₂O)
- NMR tubes

Procedure:

- Purify the ¹³C-labeled glycoprotein of interest using appropriate chromatography techniques to ensure high purity.
- Buffer exchange the purified protein into the desired NMR buffer. This is typically done using dialysis or size-exclusion chromatography.
- Concentrate the protein to the desired concentration for NMR analysis. For glycoproteins, this is often in the range of 0.1 to 1 mM.[2]
- Transfer the final sample into a high-quality NMR tube.
- Acquire NMR data using appropriate pulse sequences to observe the ¹³C signals and their correlations with other nuclei.

Quantitative Data

The use of ¹³C-labeled mannose allows for the precise quantification of its contribution to various metabolic pools.

Table 1: Contribution of Exogenous Mannose to N-Glycan Mannose in Various Cell Lines

Cell Line	Mannose Concentration (μΜ)	Mannose Contribution (%)
Control Fibroblasts	50	~25-30
MPI-CDG Fibroblasts	50	~80
Various Tumor Cell Lines	50	~10-45
Various Tumor Cell Lines	200	up to 75

Table 2: ¹³C NMR Chemical Shifts for D-[1-¹³C]mannose in D₂O

Carbon Atom	α-pyranose (ppm)	β-pyranose (ppm)
C1	95.5	95.2
C2	72.2	72.7
C3	71.7	74.5
C4	68.4	68.1
C5	73.9	77.6
C6	62.5	62.5

This technical guide provides a foundational understanding of **D-Mannose-13C-3** and its applications. For specific experimental designs and troubleshooting, researchers are encouraged to consult the cited literature and adapt the protocols to their specific systems of interest.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Targeted methods for quantitative analysis of protein glycosylation PMC [pmc.ncbi.nlm.nih.gov]
- 2. nmr-bio.com [nmr-bio.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to D-Mannose-13C-3: From Synthesis to Application]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12408652#d-mannose-13c-3-cas-number-and-identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com